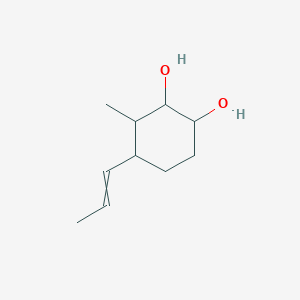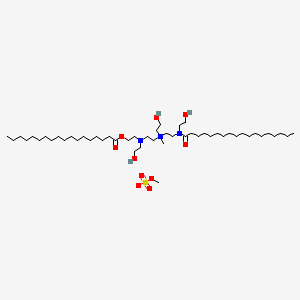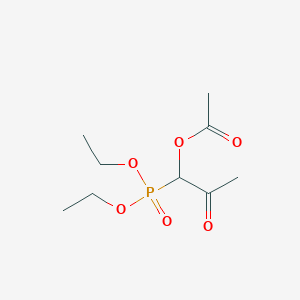
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid typically involves the fluorination of suitable precursors. One common method is the direct fluorination of 3-(trifluoromethyl)pentanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its low surface energy and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules, potentially altering their activity. The compound’s stability and resistance to degradation also contribute to its prolonged effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol used in similar applications.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with applications in material science and chemistry.
Uniqueness
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical properties such as higher thermal stability and chemical resistance compared to other fluorinated compounds.
Propriétés
Numéro CAS |
64139-66-8 |
|---|---|
Formule moléculaire |
C6HF11O2 |
Poids moléculaire |
314.05 g/mol |
Nom IUPAC |
2,2,3,4,4,5,5,5-octafluoro-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,5(12,13)14)4(10,11)6(15,16)17/h(H,18,19) |
Clé InChI |
IRWCCLQZAKMYHY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)


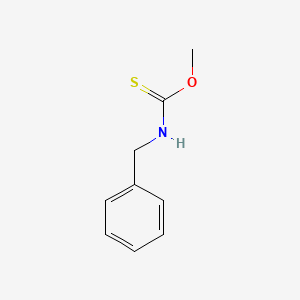
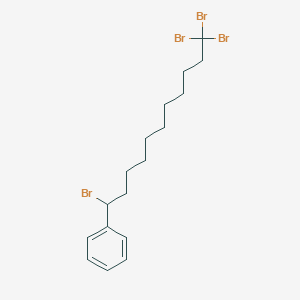
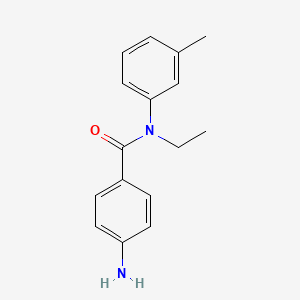
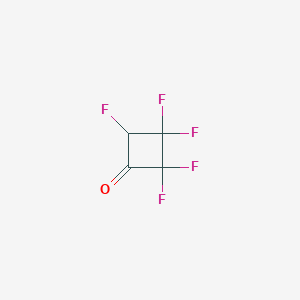
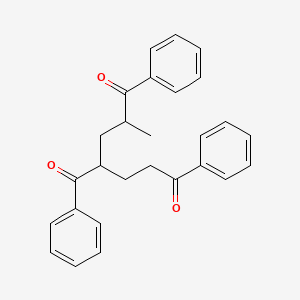
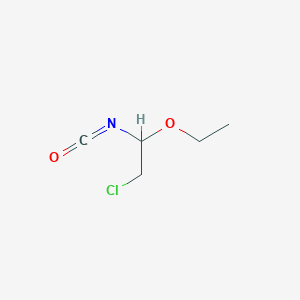
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
